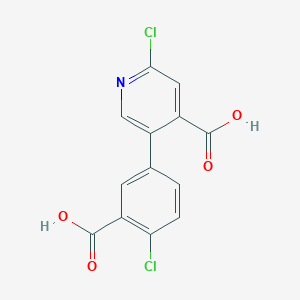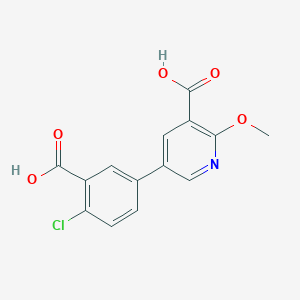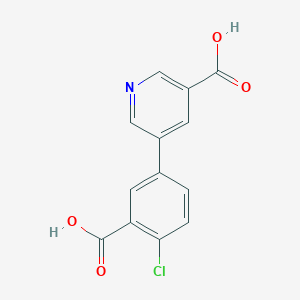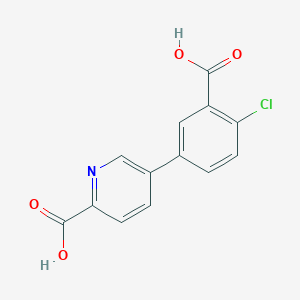
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% (5-CPCPA) is a carboxylic acid-based compound with a chlorinated phenyl group. It is a white crystalline solid, insoluble in water, with a melting point of about 170°C. 5-CPCPA has been used in various scientific research applications, mainly as an inhibitor of enzymes and as a reagent for synthesis.
Aplicaciones Científicas De Investigación
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been widely used in scientific research due to its ability to inhibit enzymes. It has been used as an inhibitor of the enzymes phospholipase A2, acetylcholinesterase, and lipoxygenase. It has also been used as a reagent for the synthesis of various compounds, including 1,3-diaryl-2-propen-1-ones, 1,3-diaryl-2-ketones, and 3-acyl-4-chlorophenylpicolinic acids.
Mecanismo De Acción
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to inhibit the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction, thus inhibiting its activity. The exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is still under investigation.
Biochemical and Physiological Effects
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to have various effects on biochemical and physiological processes. It has been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% in laboratory experiments is its ability to inhibit enzymes. This makes it a useful tool for studying the biochemical and physiological effects of enzymes. However, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is insoluble in water, which can make it difficult to work with in some experiments. In addition, the exact mechanism of action of 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is still unknown, which can make it difficult to predict its effects in some experiments.
Direcciones Futuras
The potential future directions for 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% research include further investigation into its mechanism of action, its effects on other enzymes, and its potential use in drug development. It could also be used to study the effects of enzyme inhibition on biochemical and physiological processes in various organisms. In addition, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could be used to develop new inhibitors of enzymes, as well as new reagents for synthesis. Finally, 5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could be used to develop new drugs and therapies for various diseases and disorders.
Métodos De Síntesis
5-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% can be synthesized from the reaction of 4-chlorobenzaldehyde and picolinic acid in the presence of piperidine. The reaction is carried out in an aqueous solution at a temperature of 80°C. The product is then purified using a recrystallization process.
Propiedades
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-3-1-7(5-9(10)12(16)17)8-2-4-11(13(18)19)15-6-8/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCGSHBIFQGUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



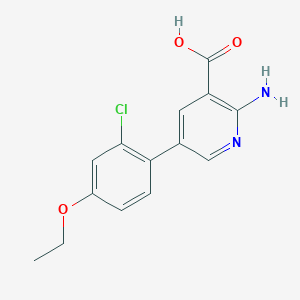
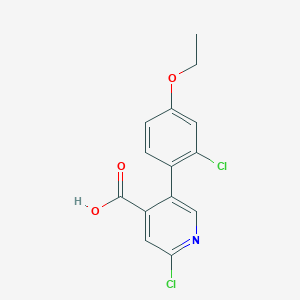
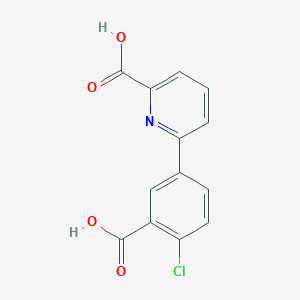
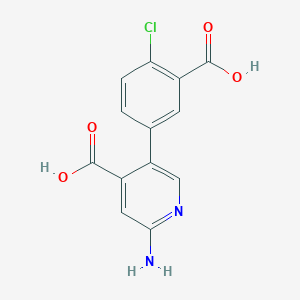
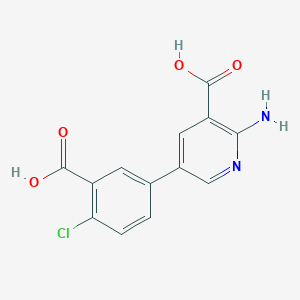

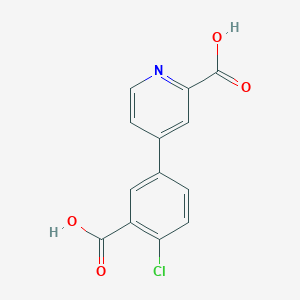
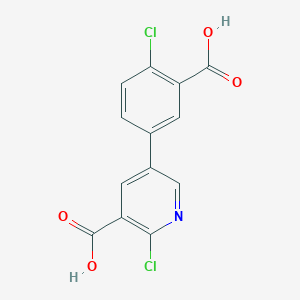
![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)
